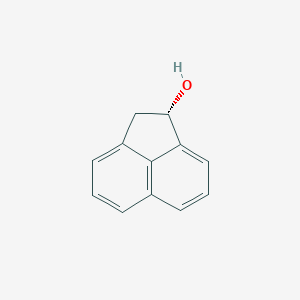

(S)-1,2-Dihydroacenaphthylen-1-ol

Übersicht

Beschreibung

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It may also include the compound’s natural occurrence or synthetic preparation .

Synthesis Analysis

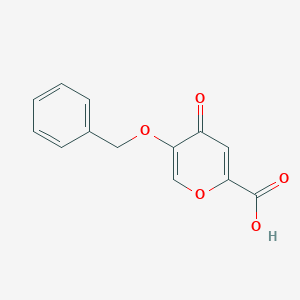

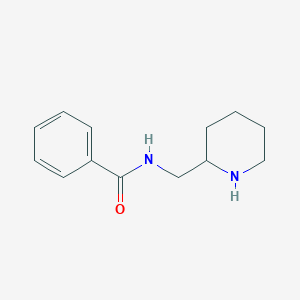

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This could involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyran Derivatives : (S)-1,2-Dihydroacenaphthylen-1-ol has been used in the synthesis of 2-Acetoxy- and 2-Hydroxy-2,3-dihydronaphtho[1,8-bc]pyranes. This synthesis involves the decomposition of 1-hydroperoxy-1,2-dihydroacenaphthylene in acetic acid in the presence of perchloric acid (Stec, 1993).

Preparation of Phthalocyanine Compounds : A new symmetric metal-free phthalocyanine and its transition metal complexes were prepared using 1,2-dihydroacenaphthylen-1-ol and 4-nitro phthalonitrile with various metal salts. These phthalocyanines bearing oxygen donor atoms have potential applications in materials science (Nas & Kantekin, 2011).

Synthesis and Electrophilic Substitution Reactions : The compound was used in the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole. This involved condensation with furoyl chloride and subsequent reactions including nitration, bromination, formylation, and acylation, highlighting its versatility in organic synthesis (Aleksandrov & Elchaninov, 2017).

Catalyst Selection for Hydrogenation : The compound has been studied in the context of hydrogenation, where the activity of different catalysts like ruthenium, palladium, and nickel was analyzed. This research is significant for understanding the catalytic properties and potential industrial applications (Hanika et al., 1998; Hanika et al., 1999).

Ultrasound-Assisted Synthesis : It also plays a role in ultrasound-assisted synthesis methods, exemplified by its use in the formation of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives. This method highlights the use of environmentally benign solvents and efficient synthesis techniques (Ghahremanzadeh et al., 2011).

Oxidation Studies : The oxidation of related naphthalen-1-ols, such as 2,3,4-Trimethylnaphthalen-1-ol, provides insight into the oxidative properties and potential applications of (S)-1,2-Dihydroacenaphthylen-1-ol in organic reactions (Greenland et al., 1987).

Antioxidant Profile Studies : Research on similar compounds like 2,3-dihydrobenzo[b]furan-5-ol and its analogues provides insights into the antioxidant profiles and redox properties, which can be relevant for (S)-1,2-Dihydroacenaphthylen-1-ol (Malmström et al., 2001).

Acid-Catalyzed Hydrolysis Studies : It has been a subject in studies like the acid-catalyzed hydrolysis of 5-methoxyacenaphthylene 1,2-oxide, providing valuable information about reaction mechanisms and kinetics (Zhao & Whalen, 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S)-1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCIEHYJYRTLT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,2-Dihydroacenaphthylen-1-ol | |

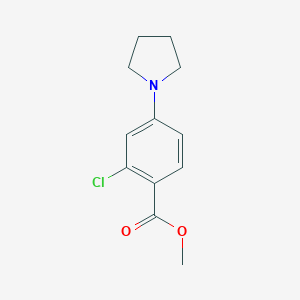

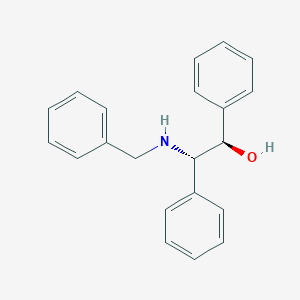

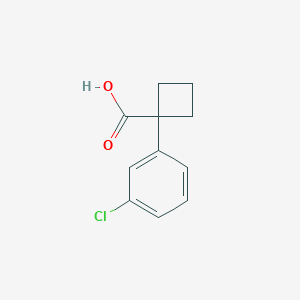

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)